molecular formula C22H18N4O4S2 B2933234 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide CAS No. 393838-69-2

4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2933234
CAS No.: 393838-69-2
M. Wt: 466.53
InChI Key: JHFYFKKRSKOLKD-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core with methoxy and thiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole intermediates, which are then coupled with the benzamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzoyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiazole positions using reagents like sodium methoxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or halogens in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is unique due to its dual thiazole rings and methoxybenzamido groups. This structure provides distinct chemical and biological properties compared to similar compounds, such as enhanced binding affinity to certain targets or improved stability under various conditions.

Properties

IUPAC Name

4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-29-15-7-3-13(4-8-15)19(27)25-21-23-17(11-31-21)18-12-32-22(24-18)26-20(28)14-5-9-16(30-2)10-6-14/h3-12H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFYFKKRSKOLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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